REACTION_CXSMILES
|
C[O-].[K+].C([S:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16]Br)[C:9]([O:11][CH3:12])=[O:10])(=O)C>C1COCC1>[S:7]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:8]1[C:9]([O:11][CH3:12])=[O:10] |f:0.1|
|
Name
|
potassium methoxide
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
methyl 2-(acetylthio)-6-bromohexanoate
|
Quantity
|
536 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SC(C(=O)OC)CCCCBr
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude isolate
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel FCC (DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(CCCC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |